molecular formula C31H47NO14 B12761741 Flavaspidic acid-N-methylglucaminate CAS No. 992-18-7

Flavaspidic acid-N-methylglucaminate

Cat. No.: B12761741
CAS No.: 992-18-7
M. Wt: 657.7 g/mol
InChI Key: HFBQSVVURWRQMG-VBCATWOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flavaspidic acid-N-methylglucaminate is a derivative of flavaspidic acid, a compound known for its antibacterial properties. This compound is particularly noted for its ability to inhibit the growth of various bacterial strains, making it a subject of interest in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of flavaspidic acid-N-methylglucaminate typically involves the esterification of flavaspidic acid with N-methylglucamine. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Flavaspidic acid-N-methylglucaminate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Flavaspidic acid-N-methylglucaminate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its antibacterial properties and its ability to inhibit biofilm formation.

    Medicine: Potential use as an antibacterial agent, particularly against drug-resistant strains of bacteria.

    Industry: Utilized in the formulation of antibacterial coatings and materials.

Mechanism of Action

The mechanism of action of flavaspidic acid-N-methylglucaminate involves the inhibition of bacterial protein synthesis. It binds to specific proteins involved in the synthesis of tRNA, thereby disrupting the bacterial protein synthesis pathway. This leads to the inhibition of bacterial growth and biofilm formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Flavaspidic acid-N-methylglucaminate is unique due to its enhanced solubility and stability compared to other derivatives. This makes it particularly effective in various applications, including medicinal and industrial uses .

Properties

CAS No.

992-18-7

Molecular Formula

C31H47NO14

Molecular Weight

657.7 g/mol

IUPAC Name

2-butanoyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one;(2R,3S,4R,5R)-1-(methylamino)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C24H30O8.C7H17NO6/c1-6-8-14(25)16-19(28)11(3)18(27)12(20(16)29)10-13-21(30)17(15(26)9-7-2)23(32)24(4,5)22(13)31;1-8-7(14)6(13)5(12)4(11)3(10)2-9/h27-31H,6-10H2,1-5H3;3-14H,2H2,1H3/t;3-,4-,5+,6-,7?/m.1/s1

InChI Key

HFBQSVVURWRQMG-VBCATWOOSA-N

Isomeric SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O.CNC([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O

Canonical SMILES

CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O)C)O.CNC(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.